molecular formula C2H2Br2O2 B12058688 2,2-dibromoacetic acid

2,2-dibromoacetic acid

Cat. No.: B12058688
M. Wt: 218.84 g/mol
InChI Key: SIEILFNCEFEENQ-VQEHIDDOSA-N
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Description

2,2-Dibromoacetic acid is an organic compound with the chemical formula C₂H₂Br₂O₂. It is a dibromo derivative of acetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is also recognized as a disinfection byproduct in drinking water, formed during chlorination or ozonation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dibromoacetic acid can be synthesized through the bromination of acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where acetic acid reacts with bromine in the presence of a phosphorus catalyst . The reaction can be represented as:

CH3COOH+Br2Br2CHCOOH+HBr\text{CH}_3\text{COOH} + \text{Br}_2 \rightarrow \text{Br}_2\text{CHCOOH} + \text{HBr} CH3​COOH+Br2​→Br2​CHCOOH+HBr

Industrial Production Methods: Industrial production of this compound typically involves similar bromination processes, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromoacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of bromine atoms.

    Reduction Reactions: It can be reduced to form acetic acid derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

2,2-Dibromoacetic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its dibromo substitution, which imparts distinct chemical properties and reactivity compared to its mono- and mixed-halogenated counterparts .

Comparison with Similar Compounds

Properties

Molecular Formula

C2H2Br2O2

Molecular Weight

218.84 g/mol

IUPAC Name

2,2-dibromoacetic acid

InChI

InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1

InChI Key

SIEILFNCEFEENQ-VQEHIDDOSA-N

Isomeric SMILES

C([13C](=O)O)(Br)Br

Canonical SMILES

C(C(=O)O)(Br)Br

Origin of Product

United States

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